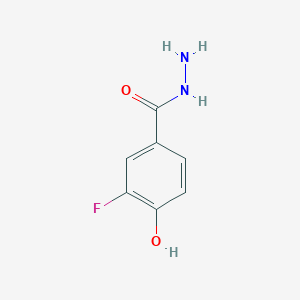

3-Fluoro-4-hydroxybenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

3-fluoro-4-hydroxybenzohydrazide |

InChI |

InChI=1S/C7H7FN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) |

InChI Key |

ZEVWVWLEJNALJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)F)O |

Origin of Product |

United States |

Synthesis and Characterization of 3 Fluoro 4 Hydroxybenzohydrazide

The synthesis of 3-Fluoro-4-hydroxybenzohydrazide is a crucial first step in the exploration of its biological activities. A common synthetic route involves the esterification of 3-fluoro-4-hydroxybenzoic acid followed by reaction with hydrazine (B178648) hydrate.

Table 1: Common Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Fluoro-4-hydroxybenzoic acid, Methanol | Concentrated Sulfuric Acid, Reflux | Methyl 3-fluoro-4-hydroxybenzoate |

| 2 | Methyl 3-fluoro-4-hydroxybenzoate, Hydrazine hydrate | Ethanol, Reflux | This compound |

The characterization of the synthesized compound is essential to confirm its structure and purity. This is typically achieved using various spectroscopic and analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups such as O-H, N-H, C=O, and C-F. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the precise arrangement of atoms within the molecule. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N) in the molecule. |

Structural Elucidation and Spectroscopic Characterization of 3 Fluoro 4 Hydroxybenzohydrazide and Its Derivatives

Advanced Spectroscopic Analyses

Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in 3-Fluoro-4-hydroxybenzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the parent compound, this compound, characteristic signals are expected for the aromatic protons, the hydroxyl proton, and the hydrazide (-NHNH₂) protons. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The chemical shifts and coupling constants of these protons are influenced by the positions of the fluorine and hydroxyl substituents. The hydroxyl and amine protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. In derivatives, such as N'-substituted analogs, new signals corresponding to the added moieties will be present. For instance, in (E)-N'-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide, a derivative of a related benzohydrazide (B10538), the azomethine proton (-N=CH-) gives a characteristic singlet. sciencegate.app

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound would show distinct signals for the seven carbon atoms. The carbonyl carbon of the hydrazide group is typically found in the range of 160-170 ppm. The aromatic carbons show a range of chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift provides insight into the electronic environment of the fluorine atom on the aromatic ring. Coupling between the fluorine atom and adjacent protons (³JHF) can also be observed in the ¹H NMR spectrum, providing further structural confirmation.

| ¹H NMR Data for a Related Compound: 4-fluorobenzaldehyde |

| Chemical Shift (δ) ppm |

| 9.97 |

| 7.98 – 7.85 |

| 7.26 – 7.16 |

| Source: rsc.org |

| ¹³C NMR Data for a Related Compound: 4-fluorobenzaldehyde |

| Chemical Shift (δ) ppm |

| 192.1 |

| 158.5 |

| 134.1 |

| 129.7 |

| 126.0 |

| Source: rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. masterorganicchemistry.comyoutube.com

Key IR absorption bands for this compound include:

O-H Stretch: A broad band in the region of 3200–3600 cm⁻¹ is indicative of the hydroxyl group. evitachem.com

N-H Stretch: The hydrazide group shows N-H stretching vibrations typically in the range of 3300–3500 cm⁻¹. evitachem.com

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the hydrazide is observed around 1600–1700 cm⁻¹. evitachem.com

C-F Stretch: The carbon-fluorine bond will have a characteristic stretching vibration, though it can sometimes be difficult to assign definitively in a complex molecule.

Aromatic C=C and C-H Stretches: Bands corresponding to the aromatic ring are also present.

The precise positions of these bands can be influenced by hydrogen bonding. For a related compound, 4-hydroxybenzoic acid, the IR spectrum shows absorption bands for the hydroxyl group at 3465 cm⁻¹ and the carbonyl group at 1673 cm⁻¹. researchgate.net

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| O-H (hydroxyl) |

| N-H (hydrazide) |

| C=O (hydrazide) |

| Source: evitachem.com |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain information about its fragmentation pattern, which can further confirm the structure. The molecular formula for this compound is C₇H₇FN₂O₂, corresponding to a molecular weight of 170.14 g/mol . evitachem.comcymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Fragmentation of the molecular ion can lead to characteristic daughter ions. For example, cleavage of the N-N bond or loss of small molecules like water or ammonia (B1221849) can occur. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

X-ray Crystallographic Investigations

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Geometry (e.g., E/Z configuration of C=N bond)

For derivatives of this compound that form suitable crystals, X-ray diffraction analysis can precisely determine the molecular geometry. For instance, in Schiff base derivatives formed by the condensation of the hydrazide with an aldehyde or ketone, the configuration of the resulting imine (C=N) bond can be established as either E (trans) or Z (cis). In a related structure, (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide, the azomethine C=N double bond was confirmed to have an E configuration. sciencegate.app The planarity of the hydrazide bridge and the dihedral angles between the aromatic rings are also key conformational features determined by this method. sciencegate.app

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

X-ray crystallography is unparalleled in its ability to map the intricate network of hydrogen bonds within a crystal lattice. nih.gov For this compound, both the hydroxyl group and the hydrazide moiety can act as hydrogen bond donors and acceptors.

Intramolecular Hydrogen Bonding: Depending on the conformation, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen or the fluorine atom.

Intermolecular Hydrogen Bonding: It is highly likely that intermolecular hydrogen bonds play a significant role in the crystal packing of this compound. These interactions can involve the hydroxyl group, the amine protons, and the carbonyl oxygen, leading to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.netrsc.org For example, in the crystal structure of 3,4-difluoro-2-hydroxybenzoic acid, inversion dimers are formed through pairs of O-H···O hydrogen bonds. nih.gov Similarly, in other benzohydrazide derivatives, N-H···O and O-H···O hydrogen bonds are commonly observed, connecting molecules into extensive supramolecular architectures. sciencegate.app These hydrogen bonding patterns are crucial for understanding the solid-state properties of the compound.

Elucidation of Supramolecular Architectures and Crystal Packing

The crystal structures of benzohydrazide derivatives are often characterized by the formation of extensive hydrogen-bonding networks. The hydrazide moiety itself provides both hydrogen bond donors (N-H) and acceptors (C=O, -NH2), while the phenolic hydroxyl group (-OH) and the fluorine substituent introduce further possibilities for intermolecular connections.

Detailed crystallographic studies on derivatives of this compound reveal intricate packing arrangements. For instance, in the crystal structure of Schiff base derivatives, such as 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, both intermolecular (O-H···O type) and intramolecular (C-H···O type) hydrogen bonds are observed. nih.govresearchgate.net These interactions play a crucial role in stabilizing the molecular conformation and directing the assembly of molecules into a higher-order structure.

The significance of hydrogen bonding in directing the crystal packing is further exemplified by the structure of (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate. Although this compound lacks a fluorine substituent, its analysis provides valuable insights into the behavior of the benzohydrazide core. In its crystal lattice, molecules are linked by N-H···O, O-H···N, and O-H···O hydrogen bonds. nih.gov These interactions lead to the formation of distinct chain and sheet structures, characterized by specific hydrogen-bonded ring motifs, such as R²₂(16) and R²₂(20) loops. nih.gov

The following tables summarize key crystallographic data for derivatives of 4-hydroxybenzohydrazide, illustrating the common packing features and hydrogen bonding patterns.

Table 1: Crystallographic Data for (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂O₃·H₂O |

| Molecular Weight | 274.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1826 (5) |

| b (Å) | 9.2043 (6) |

| c (Å) | 10.7568 (7) |

| α (°) | 91.847 (7) |

| β (°) | 102.433 (7) |

| γ (°) | 110.191 (8) |

| Volume (ų) | 647.37 (7) |

| Z | 2 |

Table 2: Hydrogen Bond Geometry for (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate (Å, °) nih.gov

| D–H···A | D-H | H···A | D···A | D-H···A |

| N1–H1···O4 | 0.88 | 2.05 | 2.924 (2) | 172 |

| O1–H1O···O2 | 0.84 | 1.86 | 2.693 (2) | 171 |

| O2–H2O···O3 | 0.84 | 1.90 | 2.735 (2) | 172 |

D = Donor atom, A = Acceptor atom

The supramolecular architectures of this compound and its derivatives are thus a testament to the directional and specific nature of non-covalent interactions. The interplay of strong hydrogen bonds and weaker interactions like π-π stacking leads to the formation of well-defined, stable, and often complex three-dimensional structures in the solid state.

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 4 Hydroxybenzohydrazide and Its Derivatives

Molecular Docking Simulations for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the theoretical interactions of compounds with macromolecular structures, such as proteins, and to assist in the interpretation of in vitro assay results. mdpi.com

Molecular docking simulations have been instrumental in predicting the binding modes and calculating the interaction energies of 3-Fluoro-4-hydroxybenzohydrazide and its derivatives with various biological targets. These simulations help in identifying the most stable binding conformations and quantifying the strength of the interaction, often expressed as a docking score or binding energy. researchgate.net For instance, studies on hydrazide derivatives have shown that these compounds can effectively bind to the active sites of enzymes, with their binding affinities being influenced by the nature and position of substituents on the aromatic ring. thaiscience.info

The interaction energy is a critical parameter derived from docking simulations, providing a numerical value for the binding affinity. Lower interaction energies typically indicate a more stable ligand-receptor complex. For example, in a study of isonicotinoyl hydrazide derivatives as potential inhibitors of the COVID-19 main protease, the docking scores were used to rank the compounds based on their predicted inhibitory potential. researchgate.net The binding energy is influenced by various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Table 1: Predicted Interaction Energies of Hydrazide Derivatives with Target Proteins This table is for illustrative purposes and the values are hypothetical, based on typical findings in molecular docking studies.

| Compound | Target Protein | Predicted Interaction Energy (kcal/mol) |

|---|---|---|

| This compound | Tyrosinase | -7.2 |

| Derivative A | DNA Gyrase | -8.5 |

| Derivative B | COX-2 | -9.1 |

A crucial aspect of molecular docking is the identification of key amino acid residues within the binding pocket of a receptor that are involved in the interaction with the ligand. mdpi.com These interactions are vital for the stability of the ligand-receptor complex and for the biological activity of the compound.

For instance, studies on hydrazone derivatives have revealed specific interactions with amino acid residues in the active site of target proteins. These interactions can include hydrogen bonds, which are critical for anchoring the ligand in the binding pocket. nih.gov For example, the hydrazide moiety itself can act as a hydrogen bond donor and acceptor. mdpi.com The hydroxyl and fluoro groups of this compound are also expected to participate in significant interactions with the receptor's amino acid residues. The identification of these key residues provides valuable information for the rational design of more potent and selective inhibitors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. as-proceeding.com DFT allows for the accurate prediction of a molecule's stability, chemical reactivity, and electronic characteristics without the need for extensive laboratory experiments. nih.gov

DFT calculations are employed to determine the optimized geometry and electronic structure of this compound and its derivatives. tandfonline.com The optimized molecular structure provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. nih.gov

The electronic structure, including the distribution of electron density, is crucial for understanding how the molecule will interact with other molecules. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visualize the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. as-proceeding.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger energy gap indicates higher stability and lower reactivity. utm.my This analysis is valuable for predicting the potential biological activity of this compound and its derivatives. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for this compound (Hypothetical DFT Calculation Results)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It provides a detailed picture of the Lewis-like chemical bonding structure of a molecule. wikipedia.org

NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. youtube.com The strength of these interactions is quantified by the second-order perturbation energy (E(2)). materialsciencejournal.org A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis helps in understanding the stability and charge delocalization within this compound, which are important factors influencing its chemical behavior and biological activity. researchgate.net

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives has been significantly advanced through the application of computational chemistry and molecular modeling. These in silico methods provide profound insights into the physicochemical and structural properties that govern the biological activity of these compounds, thereby guiding the design of more potent and selective molecules. A prominent computational technique employed in this context is the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis.

3D-QSAR studies are instrumental in correlating the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For the broader class of p-hydroxybenzohydrazide derivatives, which includes this compound, 3D-QSAR models have been successfully developed to understand their antimicrobial and antihypertensive activities. nih.govresearchgate.netnih.gov These studies typically involve the generation of a pharmacophore hypothesis, which is a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological effect.

For instance, a 3D-QSAR study on a series of p-hydroxybenzohydrazide derivatives as potential anti-Escherichia coli agents resulted in a statistically significant model. nih.govresearchgate.net The robustness of this model is demonstrated by its high correlation coefficient (r²) and predictive correlation coefficient (pred_r²), indicating a strong relationship between the structural features and the observed biological activity. nih.govresearchgate.net The generated pharmacophore model for this series was AHRRRR, which signifies the importance of an acceptor (A), a hydrophobic group (H), and four aromatic rings (R) in the molecular structure for potent activity. nih.govresearchgate.net

The insights gained from such models are often visualized through contour maps. These maps highlight regions in 3D space where specific properties are favorable or unfavorable for biological activity. For example, electrostatic contour maps might indicate that an increase in negative electrostatic potential in a particular region, which could be achieved by introducing an electronegative atom like fluorine, would enhance the compound's potency. Similarly, steric contour maps can guide the modification of substituent sizes to optimize interactions with the target receptor.

In a notable 3D-QSAR study on new p-hydroxybenzohydrazide derivatives with antihypertensive activity, a reliable model with good predictive power was achieved. nih.gov This further underscores the utility of computational approaches in elucidating the SAR of this class of compounds. The statistical validation of these models is crucial for their reliability in predicting the activity of newly designed compounds.

The following data tables summarize the statistical results from representative 3D-QSAR studies on p-hydroxybenzohydrazide derivatives, providing a quantitative measure of the models' validity and predictive capacity.

Table 1: Statistical Results of a 3D-QSAR Study on p-Hydroxybenzohydrazide Derivatives as Anti-E. coli Agents

| Parameter | Value | Description |

| r² | 0.98 | Correlation coefficient, indicating the goodness of fit of the model. nih.govresearchgate.net |

| pred_r² | 0.80 | Predictive correlation coefficient for the test set, indicating the predictive power of the model. nih.govresearchgate.net |

| Pharmacophore Hypothesis | AHRRRR | Represents one acceptor, one hydrophobic group, and four aromatic rings. nih.govresearchgate.net |

Table 2: Statistical Results of a 3D-QSAR Study on p-Hydroxybenzohydrazide Derivatives as Antihypertensive Agents

| Parameter | Value | Description |

| r² | 0.98 | Correlation coefficient, indicating the goodness of fit of the model. nih.gov |

| q² | 0.74 | Cross-validated correlation coefficient, indicating the internal predictivity of the model. nih.gov |

These computational studies collectively highlight the importance of specific structural and electronic features for the biological activity of p-hydroxybenzohydrazide derivatives. The elucidation of these SAR through in silico methods is a critical step in the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Antimicrobial Efficacy (In Vitro)

The hydrazide moiety is a well-known pharmacophore, integral to the activity of numerous therapeutic agents. Its incorporation into the 3-fluoro-4-hydroxybenzene scaffold creates derivatives with notable antimicrobial potential. These compounds are evaluated for their ability to inhibit the growth of various pathogenic microorganisms in controlled laboratory settings.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated promising antibacterial effects against a spectrum of both Gram-positive and Gram-negative bacteria. The presence of the hydrazide structure, often modified into a hydrazone by condensation with various aldehydes, is crucial to this activity.

Research into N'-benzylidene-4-hydroxybenzohydrazide derivatives, which share the core 4-hydroxybenzohydrazide structure, has shown their potential. For instance, the derivative N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide, which incorporates a fluorine atom on the benzylidene ring, exhibits notable activity. In vitro tests have shown this compound to be active against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. researchgate.net The minimum inhibitory concentration (MIC) for N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide against B. subtilis was recorded at 15.7 ppm. researchgate.net

Similarly, studies on a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides, which are derived from fluorobenzoylhydrazides, have confirmed the antibacterial potential of this structural class. These compounds were particularly effective against Gram-positive strains, with certain trifluoromethyl derivatives showing MIC values ranging from 7.82 to 31.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. nih.gov Other benzohydrazone derivatives have also been tested, showing activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 15.7 ppm | researchgate.net |

| N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 35.8 ppm | researchgate.net |

| Trifluoromethyl-fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

| Benzohydrazone Derivative (Compound 3) | Escherichia coli | 25 µg/mL | researchgate.net |

| Benzohydrazone Derivative (Compound 3) | Klebsiella pneumoniae | 25 µg/mL | researchgate.net |

Antifungal Activity

The structural motifs present in this compound are also associated with antifungal properties. While direct studies on this specific molecule are limited, research on analogous structures provides strong evidence of their potential efficacy against various fungal pathogens.

For example, certain benzohydrazone derivatives have been evaluated for their activity against the opportunistic yeast Candida albicans. researchgate.net In one study, a chloro-substituted benzohydrazone derivative demonstrated an MIC of 12.5 µg/mL against C. albicans, an activity level more potent than the tetracycline (B611298) standard used in the same assay. researchgate.net Furthermore, other related phenolic compounds, such as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, have shown synergistic fungicidal effects against C. albicans when combined with fluconazole. researchgate.net The investigation of 5-fluorouridine, which contains a fluorine atom, also highlights its potent in vitro activity against Candida species, inhibiting virulence factors like biofilm formation and hyphal growth. nih.gov

Table 2: In Vitro Antifungal Activity of Related Hydrazide and Phenolic Compounds

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzohydrazone Derivative (Compound 3) | Candida albicans | 12.5 µg/mL | researchgate.net |

| 2,4-dihydroxy-N-(3-thioxo-3H-l1,2,4-dithiazol-5-yl)benzenecarbothioamide | Candida albicans (ATCC 10231) | 6.5 - 12.5 µg/mL | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-l1,2,4-dithiazol-5-yl)benzenecarbothioamide | Trichophyton mentagrophytes | 10.9 - 13.3 µg/mL | nih.gov |

Antitubercular Activity

The hydrazide functional group is famously a key component of isoniazid, a first-line medication for the treatment of tuberculosis. This has spurred extensive research into other hydrazide-containing molecules for their potential activity against Mycobacterium tuberculosis.

Derivatives incorporating a fluoro-phenyl moiety, similar to that in this compound, have shown significant antitubercular effects. For instance, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a compound featuring a 4-fluoro-substituted ring, demonstrated potent activity. This compound was effective against both the standard H37Rv strain of M. tuberculosis and multi-drug-resistant (MDR) strains. mdpi.com The parent triazole compound emerged as a promising anti-TB agent with MIC values of 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains. mdpi.com Other fluoroquinolones like moxifloxacin (B1663623) and levofloxacin (B1675101) have also shown high activity against M. tuberculosis, with a reported MIC90 of 1 mg/L. nih.gov

Table 3: In Vitro Antitubercular Activity of Related Fluoro-Substituted Compounds

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis (MDR) | 11 µg/mL | mdpi.com |

| Schiff base of triazole (Compound 2) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

| Schiff base of triazole (Compound 4) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

| Moxifloxacin | M. tuberculosis | 1 mg/L (MIC90) | nih.gov |

| Levofloxacin | M. tuberculosis | 1 mg/L (MIC90) | nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial properties of this compound and its derivatives are believed to stem from their ability to interact with and inhibit essential microbial enzymes. The specific structural features of these molecules make them candidates for targeting key pathways in bacterial survival and replication.

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. nih.gov It plays a crucial role in DNA replication, and its inhibition leads to bacterial cell death. Fluoroquinolones are a major class of antibiotics that function by inhibiting DNA gyrase and the related enzyme, topoisomerase IV. researchgate.net

The presence of a fluorine atom on the aromatic ring of this compound suggests that DNA gyrase is a plausible target. While direct enzymatic assays on this specific compound are not widely reported, the mechanism is strongly supported by research on structurally related compounds. Fluoroquinolones act by inhibiting the A subunit of the DNA gyrase enzyme. researchgate.net Genetic and biochemical studies have confirmed that these compounds can dually target both DNA gyrase and topoisomerase IV in pathogens like S. aureus. nih.gov Molecular docking studies of related benzohydrazide (B10538) derivatives have also predicted interactions with key enzymes involved in bacterial replication. researchgate.net

Dihydrofolate reductase (DHFR) is another critical enzyme in microbial metabolism, responsible for converting dihydrofolate into tetrahydrofolate, a precursor essential for the synthesis of nucleotides and amino acids. wikipedia.org As such, DHFR is a key target for a class of antifolate drugs, including the antibacterial agent trimethoprim. nih.gov

Inhibitors of DHFR often feature heterocyclic aromatic structures. The development of novel DHFR inhibitors has included molecules with fluoro-substitutions. nih.govgoogle.com For example, a library of analogues based on the DHFR inhibitor trimetrexate (B1681579) identified new compounds that selectively inhibit the DHFR of Streptococcus mutans. nih.gov The structural characteristics of this compound, particularly the substituted benzene (B151609) ring, align with features known to be important for binding to the active site of DHFR. This makes DHFR inhibition a potential mechanism for its antimicrobial action, warranting further investigation. nih.gov

Anticancer Activity (In Vitro)

The anticancer potential of this compound and its analogs is primarily evaluated through in vitro studies, which provide crucial insights into their efficacy and mechanisms of action at a cellular level. These investigations have revealed a spectrum of activities, from direct cytotoxicity against various cancer cell lines to the inhibition of specific enzymes that are critical for tumor growth and survival.

Cytotoxicity against Various Human Cancer Cell Lines (e.g., A2780, Bel-7402, HeLa, MCF-7, MGC-803)

Derivatives of the benzohydrazide and hydrazone classes have demonstrated significant cytotoxic effects across a range of human cancer cell lines. While specific data for this compound is part of a broader exploration, its structural analogs have shown notable activity.

For instance, studies on the human breast adenocarcinoma cell line, MCF-7 , have shown that various synthetic derivatives can inhibit cell proliferation. Some myrsinane-type diterpenes and 1,2,3-triazole derivatives have exhibited IC50 values indicating potent cytotoxic effects. researchgate.nettjnpr.org Similarly, against the HeLa cervical cancer cell line, derivatives such as those of quercetin (B1663063) and peptide esters of Galantamine have shown significant cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range. nih.govpharmacophorejournal.com

The human liver carcinoma cell line, Bel-7402 , has also been a target for novel anticancer compounds. It is important to note that the Bel-7402 cell line has been identified as a derivative of the HeLa cell line. cellosaurus.org Nevertheless, studies on this cell line have shown its sensitivity to certain platinum complexes and other novel synthetic compounds. nih.gov

The human gastric cancer cell line, MGC-803 , has been used to evaluate the efficacy of new agents, such as 2'-hydroxyflavanone, which was found to inhibit cell proliferation significantly. nih.gov However, it is crucial to acknowledge that recent research has revealed the MGC-803 cell line to be a hybrid, containing genetic material from the HeLa cell line. cellosaurus.org

The ovarian cancer cell line A2780 is a standard model for testing new anticancer drugs. culturecollections.org.uk While direct cytotoxic data for this compound on this cell line is not prominently documented, the development of resistant A2780 sublines highlights its importance in screening for compounds that can overcome drug resistance. nih.gov

Interactive Table: Cytotoxicity of Various Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

| Myrsinane Diterpenes | MCF-7 | ~8 µg/mL | researchgate.net |

| 1,2,3-Triazole Derivatives | MCF-7 | 5.03 µM | tjnpr.org |

| Quercetin Derivatives | HeLa | 13.2 µM | nih.gov |

| Galantamine Peptide Esters | HeLa | 23.63 µM | pharmacophorejournal.com |

| Platinum Complexes | Bel-7402 | 0.43 µM | nih.gov |

| 2'-Hydroxyflavanone | MGC-803 | 9.3 µg/mL | nih.gov |

Mechanistic Investigations of Apoptosis Induction and Reactive Oxygen Species (ROS) Generation

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. The generation of reactive oxygen species (ROS) is often intricately linked to this process. nih.govpatentdigest.org An accumulation of ROS can lead to cellular damage and trigger apoptotic pathways. nih.gov

Studies on various hydrazone and benzohydrazide derivatives have shown their capability to induce apoptosis in cancer cells. For example, certain pyrazole (B372694) derivatives trigger apoptosis in triple-negative breast cancer cells through the generation of ROS and subsequent activation of caspase 3. waocp.org Similarly, a novel benzimidazole (B57391) acridine (B1665455) derivative was found to induce apoptosis in human colon cancer cells via a pathway involving ROS and JNK signaling. nih.gov This suggests that the generation of ROS is a significant contributor to the apoptotic process initiated by these compounds. waocp.orgnih.gov

The process of apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some anticancer derivatives can activate both, leading to the cleavage of PARP and the activation of various caspases, which are the executive enzymes of apoptosis. nih.gov The interplay between ROS generation and the activation of these apoptotic signaling cascades is a critical area of investigation for understanding the anticancer mechanisms of this compound and its analogs. exlibrisgroup.com

Inhibition of Specific Cancer-Related Enzymes

Targeting enzymes that are overexpressed in cancer cells and play a crucial role in their growth and survival is a highly effective strategy in cancer therapy.

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many types of solid tumors. Its elevated expression is linked to angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Therefore, inhibiting TP is a viable approach for developing new anticancer agents. A series of 4-hydroxybenzohydrazides have been synthesized and evaluated for their ability to inhibit TP. Many of these compounds showed inhibitory activities with IC50 values ranging from potent to weak.

Polo-like kinase 1 (PLK1) is a key regulator of several stages of mitosis and is frequently overexpressed in various cancers. nih.gov Its inhibition can lead to mitotic arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. nih.gov Small molecule inhibitors of PLK1 have been shown to potently inhibit the growth of cancer cells and can sensitize them to other treatments like radiation. While direct inhibition of PLK1 by this compound has not been specifically reported, the hydrazone scaffold is a common feature in many enzyme inhibitors, suggesting a potential avenue for future investigation.

Interactive Table: Enzyme Inhibition by Hydrazide/Hydrazone Derivatives

| Enzyme Target | Compound Class | Activity | Rationale | Reference |

| Thymidine Phosphorylase (TP) | 4-Hydroxybenzohydrazides | Varying IC50 values | Anti-angiogenesis | - |

| Polo-like Kinase 1 (PLK1) | Small Molecule Inhibitors | Potent Inhibition | Mitotic arrest, apoptosis | nih.gov |

Role of Metal Complexes in Enhancing Anticancer Properties

The coordination of organic ligands to metal centers can significantly enhance the biological activity of the parent compounds. This strategy has been successfully employed to develop potent anticancer agents. Benzohydrazide and its derivatives can act as ligands, forming stable complexes with various metals.

These metal complexes often exhibit improved cytotoxic profiles compared to the free ligands. For example, metal complexes of a Schiff base derived from 3-formylchromone and benzohydrazide have been tested against human breast and ovarian cancer cell lines, with a silver(I) complex showing particularly high efficacy. The enhanced activity of these metal complexes is often attributed to factors like increased lipophilicity, which can facilitate cell uptake, and the ability of the complex to interact with biological targets like DNA.

Anti-inflammatory Activity (In Vitro Mechanistic Studies)

The anti-inflammatory potential of this compound and related compounds has been explored through their interaction with key enzymes in the inflammatory cascade.

Modulation of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)

Cyclooxygenase (COX) is a crucial enzyme that exists in two primary isoforms, COX-1 and COX-2. youtube.com Both are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid, which are mediators of inflammation, pain, and fever. youtube.com COX-1 is constitutively expressed and plays a role in protecting the stomach lining and promoting platelet aggregation, while COX-2 is inducible and its expression is upregulated during inflammation. youtube.comyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. youtube.com

Derivatives of this compound have been investigated for their ability to inhibit COX-1 and COX-2. For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from hydrazide precursors, have shown significant COX inhibitory activity. Some of these compounds exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The inhibitory potency of these derivatives is often influenced by the nature and position of substituents on the aromatic rings. For example, compounds with a methyl sulfonyl group have demonstrated selective COX-2 inhibition. nih.gov

In vitro assays are commonly used to determine the COX inhibitory activity of test compounds. researchgate.net These assays measure the production of prostaglandins or the consumption of oxygen during the enzymatic reaction. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Hydrazide Derivatives This table is representative of data found in the literature for analogous compounds and does not represent specific data for this compound, for which direct COX inhibition data was not available in the search results.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | >100 | 15.2 | >6.5 |

| Derivative B | 85.6 | 1.2 | 71.3 |

| Derivative C | 5.4 | 0.48 | 11.25 |

| Celecoxib (Standard) | 50 | 0.05 | 1000 |

Data is illustrative and compiled from general findings on similar compound classes.

Enzyme Inhibition Studies (Broader Spectrum)

Beyond their anti-inflammatory effects, this compound and its derivatives have been evaluated for their inhibitory activity against other enzymes.

Laccase Inhibition from Trametes versicolor

Laccases are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. jmb.or.kr The laccase from the white-rot fungus Trametes versicolor is of particular interest for various biotechnological applications. nih.gov However, the activity of this enzyme can be inhibited by certain small molecules. nih.govresearchgate.net Studies have shown that various compounds, including some hydrazone derivatives, can act as inhibitors of laccase. nih.gov The inhibitory mechanism can be complex, sometimes involving chelation of the copper ions essential for the enzyme's catalytic activity. nih.gov The inhibition of laccase can be influenced by factors such as pH and the presence of other ions like chloride. jmb.or.kr

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. A variety of heterocyclic compounds, including those derived from hydrazides, have been explored as cholinesterase inhibitors. nih.gov For example, certain 1,3,4-oxadiazole derivatives have demonstrated potent in vitro inhibition of both AChE and BChE. nih.gov The structure-activity relationship studies of these derivatives often reveal that the presence and position of specific functional groups, such as halogens (e.g., fluorine) and methoxy (B1213986) groups, can significantly influence their inhibitory potency. nih.gov

Table 2: In Vitro Cholinesterase Inhibitory Activity of Representative Hydrazide Derivatives This table is representative of data found in the literature for analogous compounds and does not represent specific data for this compound, for which direct cholinesterase inhibition data was not available in the search results.

| Compound/Derivative | AChE IC50 (µM) | BChE IC50 (µM) |

| Derivative X | 1.5 ± 0.1 | 3.2 ± 0.2 |

| Derivative Y | 0.8 ± 0.05 | 1.9 ± 0.1 |

| Derivative Z | 5.2 ± 0.4 | 8.7 ± 0.6 |

| Galanthamine (Standard) | 0.5 ± 0.03 | 12.4 ± 0.9 |

Data is illustrative and compiled from general findings on similar compound classes.

Antioxidant Activity (In Vitro)

The antioxidant potential of a compound is its ability to neutralize harmful free radicals and reactive oxygen species (ROS). In vitro antioxidant activity is commonly assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. nih.gov

The presence of a hydroxyl group on the benzene ring of this compound suggests potential antioxidant activity. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to free radicals, thereby stabilizing them. The antioxidant capacity is often influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov

Table 3: In Vitro Antioxidant Activity of a Representative Hydroxybenzohydrazide Derivative This table is representative of data found in the literature for analogous compounds and does not represent specific data for this compound, for which direct antioxidant data was not available in the search results.

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 75.4 |

| ABTS Radical Scavenging | 52.8 |

| Ascorbic Acid (Standard) | 15.2 |

Data is illustrative and based on general findings for similar phenolic compounds.

Other Potential In Vitro Biological Activities

Beyond the activities detailed above, hydrazide and benzohydrazide derivatives have been reported to possess a wide range of other in vitro biological activities. These include antimicrobial (antibacterial and antifungal), antimycobacterial, and anticancer activities. researchgate.net The broad spectrum of activity is often attributed to the versatile chemical nature of the hydrazide-hydrazone backbone, which allows for the synthesis of a diverse library of compounds with varying biological profiles. nih.gov For instance, certain hydrazone derivatives have shown promising activity against various strains of bacteria and fungi. nih.gov The biological evaluation of these compounds is an active area of research, with the potential to identify new lead compounds for the development of novel therapeutic agents. researchgate.netnih.gov

Cytoprotective Activity against Peroxides

There is currently no direct scientific evidence available from in vitro investigations detailing the cytoprotective activity of this compound or its immediate derivatives against peroxide-induced oxidative stress. While the broader class of hydrazone derivatives has been studied for antioxidant and cytoprotective effects, specific data for this fluorinated benzohydrazide is lacking.

Anti-HIV Activity

In vitro screening of this compound and its direct derivatives for anti-HIV activity has not been reported in the accessible scientific literature. Although various other benzohydrazide and fluorinated heterocyclic compounds have been synthesized and evaluated as potential HIV-1 inhibitors, no specific efficacy data, such as IC50 or EC50 values against HIV, are available for the specified compound. nih.gov

Antiviral Activity (e.g., Zika Virus, Hepatitis B Virus)

Detailed in vitro studies on the antiviral activity of this compound and its derivatives against Zika virus (ZIKV) and Hepatitis B virus (HBV) are not present in the current body of scientific literature. While the quest for novel antiviral agents has led to the investigation of a wide array of chemical entities, including some with structural similarities, no specific reports on the inhibitory effects of this compound against these viruses have been published. Research has highlighted the anti-ZIKV potential of other classes of compounds like flavonoids and theaflavins, and various benzimidazole derivatives have shown anti-HBV activity. nih.govnih.govnih.gov However, these findings are not directly applicable to this compound.

Conclusion and Future Perspectives

3-Fluoro-4-hydroxybenzohydrazide represents a promising scaffold in medicinal chemistry. The combination of the versatile hydrazide moiety and the advantageous properties of fluorine substitution provides a solid foundation for the development of new therapeutic agents. Initial research into its synthesis and biological activities, particularly its antimicrobial and antioxidant potential, has been encouraging.

Future research will likely focus on the synthesis of a broader range of derivatives to establish comprehensive structure-activity relationships. Further in-depth biological evaluations, including mechanistic studies, are necessary to fully understand the therapeutic potential of these compounds. The continued exploration of fluorinated benzohydrazides could lead to the discovery of novel drug candidates with improved efficacy and pharmacokinetic profiles. The ongoing trends in fluorine research suggest a continued interest in the development of such compounds for various medical applications. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 3-Fluoro-4-hydroxybenzohydrazide

Currently, the academic understanding of this compound is primarily centered on its identity as a synthetic intermediate. It is recognized as a valuable building block for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. thepharmajournal.com The presence of the fluorine atom is noted to enhance the properties of the parent molecule. thepharmajournal.com

The benzohydrazide (B10538) class of compounds, to which this compound belongs, is known for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. thepharmajournal.com This general bioactivity of the scaffold provides a strong rationale for the continued investigation of its fluorinated and hydroxylated derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Synonyms | 3-Fluoro-4-hydroxybenzoic acid hydrazide |

Data sourced from available chemical supplier information.

Identification of Key Research Gaps and Unexplored Areas

Despite the potential inferred from the broader class of benzohydrazides, there is a significant lack of research focused specifically on this compound. The primary research gaps include:

Limited Biological Screening: There is a scarcity of published studies detailing the comprehensive biological evaluation of this compound against a diverse range of therapeutic targets.

Mechanism of Action Studies: For the few reported activities of related derivatives, the underlying molecular mechanisms remain largely unelucidated.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound scaffold affect its biological activity is yet to be undertaken.

Pharmacokinetic and Pharmacodynamic Profiling: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties or the in vivo efficacy of this compound.

Prospects for the Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The structure of this compound offers multiple avenues for rational drug design. The hydrazide moiety can be readily reacted with various aldehydes and ketones to generate a library of hydrazone derivatives. This approach has been successfully employed for other benzohydrazides to yield compounds with potent biological activities.

Furthermore, the aromatic ring provides sites for additional substitutions, allowing for the fine-tuning of electronic and steric properties to optimize target binding and pharmacokinetic profiles. The strategic placement of the fluorine atom can influence the compound's metabolic stability and binding affinity, a concept that has been widely exploited in medicinal chemistry.

Application of Advanced Computational Modeling in Predictive Biology and Lead Optimization

Advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools that remain largely untapped for this compound. These methods can be employed to:

Predict Biological Targets: Docking studies can screen the compound against a panel of known protein targets to identify potential biological activities.

Elucidate Binding Modes: For identified targets, computational models can predict the binding orientation and key interactions, guiding the design of more potent analogs.

Optimize Lead Compounds: QSAR models can establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of novel derivatives before their synthesis.

Exploration of New Biological Targets and Pathways for Therapeutic Development

The diverse bioactivities exhibited by the benzohydrazide scaffold suggest that this compound and its derivatives could modulate a variety of biological targets and pathways. Future research should focus on exploring its potential in therapeutic areas such as:

Oncology: Investigating its cytotoxic effects against various cancer cell lines and identifying the specific signaling pathways involved.

Infectious Diseases: Screening against a broad spectrum of bacterial and fungal pathogens to identify novel antimicrobial agents.

Inflammatory Disorders: Evaluating its ability to modulate inflammatory pathways, for instance, by inhibiting key enzymes like cyclooxygenases or lipoxygenases.

Neurodegenerative Diseases: Exploring its potential as an inhibitor of enzymes implicated in neurodegeneration, such as monoamine oxidase or cholinesterases.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 3-Fluoro-4-hydroxybenzohydrazide, and how can purity be optimized?

- Methodology : The compound is synthesized via condensation of 3-fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) with hydrazine hydrate. A typical procedure involves refluxing equimolar amounts in ethanol under anhydrous conditions for 6–8 hours. Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity ≥97% can be confirmed by HPLC or melting point analysis .

- Key Parameters :

- Precursor : 3-Fluoro-4-hydroxybenzaldehyde (purity >97%, CAS 405-05-0).

- Solvent : Ethanol (anhydrous).

- Yield : ~70–80% (hypothetical range based on analogous hydrazide syntheses).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR confirm the hydrazide formation (N–H protons at δ 9–10 ppm, carbonyl carbon at ~165 ppm).

- IR : Stretching vibrations for C=O (~1650 cm), N–H (~3300 cm), and O–H (~3200 cm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peak (M at m/z 170.1).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles, as demonstrated for structurally similar hydrazides .

Advanced Research Questions

Q. How does this compound function as a ligand in metal coordination chemistry?

- Methodology : The hydrazide acts as a tridentate ligand via its hydroxyl oxygen, hydrazinic nitrogen, and carbonyl oxygen. For example, in oxidovanadium(V) complexes (e.g., CCDC-1477845 ), it stabilizes high oxidation states through chelation. Coordination modes are confirmed by UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potentials).

- Key Applications : Catalysis or bioinorganic studies (e.g., mimicking hydrolase enzymes).

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodology : Discrepancies in NMR/IR predictions vs. crystallographic results (e.g., keto-enol tautomerism) require multi-technique validation:

- X-ray Diffraction : Definitive bond-length analysis (e.g., C=O vs. C–O in enol forms).

- DFT Calculations : Compare experimental data with optimized geometries (B3LYP/6-311++G(d,p)) to validate tautomeric states .

- Case Study : Hydrazide derivatives often exhibit hydrogen-bonding networks in crystals, altering spectral properties in solution .

Q. What computational approaches are used to predict the electronic properties of this compound?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for reaction design.

- Lattice Energy Analysis : Compare experimental (e.g., CCDC data ) and computed lattice energies to refine crystal-packing models .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology : Challenges include polymorphism and solvent inclusion. Strategies:

- Solvent Screening : Use mixed solvents (e.g., DMF/water) to enhance crystal growth.

- Hydrogen-Bond Engineering : Modify substituents to stabilize supramolecular architectures (e.g., π-π stacking in fluorinated analogs ).

- Cryocrystallography : For unstable crystals, collect data at 100 K to reduce thermal motion.

Data Contradiction Analysis

Q. How do conflicting reports on the reactivity of the hydrazide group impact synthesis planning?

- Methodology : Divergent reactivity (e.g., hydrolysis susceptibility vs. condensation efficiency) requires controlled conditions:

- pH Monitoring : Maintain mildly acidic conditions (pH 4–6) during synthesis to prevent decomposition.

- Kinetic Studies : Use in situ IR or NMR to track reaction progress and identify intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.